![molecular formula C12H10N2O3 B1270212 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-10-5](/img/structure/B1270212.png)
1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of polysubstituted pyrroles, potentially relevant to the target compound, has been achieved through copper-catalyzed reactions involving aldehydes, amines, and β-nitroalkenes, indicating a method that could be adapted for the synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Andreou et al., 2018). Additionally, iron(III)-catalyzed four-component coupling reactions have been developed to synthesize highly functionalized pyrroles, showcasing an alternative, environmentally friendly approach for synthesizing complex pyrrole derivatives (Maiti et al., 2010).
Molecular Structure Analysis
Research into the molecular structure of pyrrole derivatives has been conducted, with studies on nitrophenyl derivatives of pyrrole 2,5-diamides providing insights into structural behavior, anion binding, and color change signaling deprotonation (Camiolo et al., 2003). These findings offer a foundation for understanding the structural aspects of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Chemical Reactions and Properties
The chemical reactivity of pyrrole derivatives towards synthesis and transformations has been extensively studied. For example, direct synthesis of pyrrolo[1,2-α]quinoxalines from 1-(2-nitrophenyl)pyrroles and alcohols via iron-catalyzed transfer hydrogenation has been reported, demonstrating the reactivity of nitrophenyl pyrroles in complex reactions (Chun et al., 2020).
Physical Properties Analysis
The physical properties of pyrrole derivatives can vary significantly based on their structure and substitution patterns. While specific studies on the physical properties of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde are not directly available, related research on pyrrole-2-carbaldehyde derivatives indicates methods for de novo synthesis and properties such as solubility and crystallinity (Wu et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrrole derivatives are influenced by their specific functional groups. Studies on the synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation highlight the chemical versatility and reactivity of these compounds (Wu et al., 2018). This suggests potential pathways and reactivity profiles for 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Scientific Research Applications
Supramolecular Chains in Magnetism
- Magnetic Applications : The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related derivative, has been utilized as a ligand in the coordination of paramagnetic transition metal ions, resulting in a Mn(III)25 barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating potential applications in magnetic and electronic devices (Giannopoulos et al., 2014).
Electrochromic Devices
- Electrochromic Materials : A mixture of isomers including a similar compound, 1-(4-nitrophenyl)-1H-pyrrole, was synthesized and polymerized to produce soluble polymers. These polymers exhibited significant electronic band gaps and switching abilities, making them suitable materials for electrochromic devices (Variş et al., 2006).
EPR Studies in Chemistry
- EPR Spectroscopy : 1-methyl-2-substituted-5-pyrrolylcarbonyl fluorinated nitroxides, related to the compound , have been studied using Electron Paramagnetic Resonance (EPR). These studies are crucial in understanding the effects of substituents on magnetic properties, potentially impacting materials science and magnetic resonance imaging (He et al., 1999).
Synthesis of Derivatives
- Chemical Synthesis : Derivatives of 1H-pyrrol-2(5H)-ones, including a compound similar to 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, have been synthesized under catalyst-free and solvent-free conditions. This highlights the compound's utility in green chemistry and organic synthesis (Niknam & Mojikhalifeh, 2014).
properties
IUPAC Name |
1-(2-methyl-3-nitrophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-11(5-2-6-12(9)14(16)17)13-7-3-4-10(13)8-15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUZPVMFYYNHCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363243 |
Source
|
Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817738 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383136-10-5 |
Source
|
Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.